molecular formula C4H10N4O2 B605429 Aminooxy-PEG1-azide CAS No. 2100306-70-3

Aminooxy-PEG1-azide

Cat. No.: B605429
CAS No.: 2100306-70-3
M. Wt: 146.15
InChI Key: YRVSYZYCAWDJKK-UHFFFAOYSA-N
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Description

Aminooxy-PEG1-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an aminooxy group and an azide group, making it a versatile reagent in click chemistry. The hydrophilic PEG spacer increases its solubility in aqueous media, which is beneficial for various biochemical applications .

Preparation Methods

Mechanism of Action

The mechanism of action of Aminooxy-PEG1-azide involves its functional groups:

These reactions enable the compound to act as a versatile linker in various biochemical and industrial applications.

Comparison with Similar Compounds

Aminooxy-PEG1-azide is unique due to its combination of aminooxy and azide functional groups, which provide versatility in chemical reactions. Similar compounds include:

These compounds share functional similarities but differ in their specific applications and the length of the PEG spacer.

Properties

IUPAC Name

O-[2-(2-azidoethoxy)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVSYZYCAWDJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-70-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of 2-(2-(2-azidoethoxy)ethoxy)isoindoline-1,3-dione (43 mg, 0.17 mmol) in 0.8 mL of methanol was added hydrazine (5.5 mg, 0.17 mmol), and the resulting mixture was allowed to stir at room temperature for 2 h. Solvent was removed under reduced pressure, the crude product was purified by silica gel column chromatography (hexanes: ethyl acetate 1:2) to afford O-(2-(2-azidoethoxy)ethyl)hydroxylamine (15 mg, 0.10 mmol, 60%) as colorless oil. 1H NMR (CDCl3, 500 MHz) δ (ppm): 3.38 (t, J=4.8 Hz, 2H), 3.65 (stack, 4H), 3.82 (t, J=4.2 Hz, 2H), 5.49 (s, br, 2H).
Name
2-(2-(2-azidoethoxy)ethoxy)isoindoline-1,3-dione
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
5.5 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One

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